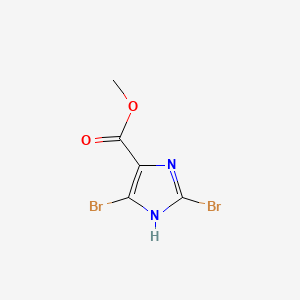

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,5-dibromo-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O2/c1-11-4(10)2-3(6)9-5(7)8-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZUUHHVKJJFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883876-21-9 | |

| Record name | methyl 2,4-dibromo-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Halogenated imidazoles, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures, offering reactive handles for further functionalization through cross-coupling reactions. Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a key building block in this class, providing a scaffold for the development of novel therapeutic agents. This guide offers a comprehensive overview of a plausible and scientifically grounded synthetic route to this important molecule, detailing the underlying chemical principles and providing a step-by-step protocol.

Strategic Approach to Synthesis

The synthesis of this compound can be logically approached in a two-step sequence. The primary challenge lies in the regioselective introduction of two bromine atoms onto the imidazole ring. Therefore, the proposed synthetic strategy involves:

-

Synthesis of the precursor: Preparation of Methyl 1H-imidazole-4-carboxylate.

-

Dibromination: Introduction of two bromine atoms at the C2 and C5 positions of the imidazole ring.

This approach allows for a controlled synthesis, starting from readily available materials and employing well-established chemical transformations.

PART 1: Synthesis of Methyl 1H-imidazole-4-carboxylate

The synthesis of the precursor, Methyl 1H-imidazole-4-carboxylate, can be achieved through the esterification of 1H-imidazole-4-carboxylic acid. This transformation is a classic Fischer esterification reaction.[1]

Reaction Scheme:

Caption: Fischer esterification of 1H-imidazole-4-carboxylic acid.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1H-imidazole-4-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

PART 2: Dibromination of Methyl 1H-imidazole-4-carboxylate

The key step in the synthesis is the regioselective dibromination of the imidazole ring. The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. The positions C2, C4, and C5 are all available for substitution. The directing effects of the existing substituents (the ester group at C4 and the pyrrole-like nitrogen at N1) will influence the regioselectivity of the bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds under mild conditions.[2][3][4] For the dibromination of Methyl 1H-imidazole-4-carboxylate to yield the 2,5-dibromo isomer, careful control of the reaction conditions is crucial.

Reaction Scheme:

Caption: Dibromination of the precursor to yield the target compound.

Causality Behind Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it provides a low, steady concentration of bromine, which can help to control the reaction and minimize side products compared to using elemental bromine.[3]

-

Stoichiometry: At least two equivalents of NBS are required to introduce two bromine atoms onto the imidazole ring. An excess may be used to ensure complete reaction, but this could also lead to over-bromination or other side reactions.

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is often suitable for this type of reaction. The choice of solvent can influence the reactivity of NBS and the solubility of the starting material and intermediates.

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures could lead to a loss of regioselectivity and the formation of undesired isomers.

Experimental Protocol:

-

Dissolution: Dissolve Methyl 1H-imidazole-4-carboxylate in a suitable solvent (e.g., acetonitrile) in a round-bottom flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (2.0-2.2 equivalents) portion-wise to the solution while stirring at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench any remaining NBS by adding a solution of sodium thiosulfate.

-

Extraction: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1H-imidazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | Solid |

| Methyl 1H-imidazole-4-carboxylate | C₅H₆N₂O₂ | 126.11 | Solid |

| This compound | C₅H₄Br₂N₂O₂ | 283.91 | Solid |

Trustworthiness: A Self-Validating System

The proposed synthetic protocols are grounded in established organic chemistry principles. The Fischer esterification is a robust and well-documented reaction. The bromination of electron-rich heterocycles with NBS is also a standard transformation. The success of the synthesis relies on careful execution and monitoring of each step.

Characterization and Validation: The identity and purity of the synthesized compounds at each stage should be rigorously confirmed using modern analytical techniques:

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the precursor and the final product. The number of signals, their chemical shifts, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide definitive structural information.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm the presence of two bromine atoms in the final product through the characteristic isotopic pattern.

-

Melting Point: A sharp melting point range for the crystalline final product is an indicator of high purity.

Authoritative Grounding & Comprehensive References

The methodologies described are based on well-established principles of organic synthesis. The use of Fischer esterification for the synthesis of esters from carboxylic acids is a fundamental reaction in organic chemistry.[1] The application of N-Bromosuccinimide for the bromination of heterocyclic compounds is also a widely employed and documented method.[2][3][4] The regioselectivity of electrophilic substitution on the imidazole ring is influenced by the electronic nature of the substituents, a concept thoroughly discussed in advanced organic chemistry literature.

References

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate

Abstract

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The imidazole scaffold is a well-established "privileged structure," forming the core of numerous biologically active molecules.[1] The strategic placement of two bromine atoms on the imidazole ring renders this molecule a highly versatile synthetic intermediate, particularly for the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Dibrominated Imidazole Core

The imidazole nucleus is a fundamental structural motif in many essential biomolecules, including the amino acid histidine and the neurotransmitter histamine.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutic agents.[2] The introduction of bromine atoms to the imidazole ring, as seen in this compound, serves several critical functions in drug design and synthesis:

-

Synthetic Handles for Diversification: The bromine atoms act as highly reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.[3] This allows for the efficient introduction of a wide array of aryl, heteroaryl, or amine functionalities, facilitating the rapid exploration of structure-activity relationships (SAR).[3]

-

Modulation of Physicochemical Properties: The presence of halogens can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule.[1] Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can also play a crucial role in ligand-receptor interactions.

-

Bioisosteric Replacement: Bromine can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties.

This technical guide will delve into the specific chemical characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

General Properties

The core physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 883876-21-9 | [4] |

| Molecular Formula | C₅H₄Br₂N₂O₂ | [4] |

| Molecular Weight | 283.91 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid | |

| Purity | Commercially available up to 95% | [5] |

Spectroscopic Profile (Predicted)

1H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.7-4.0 ppm. A broad singlet corresponding to the N-H proton of the imidazole ring is also anticipated, with its chemical shift being highly dependent on the solvent and concentration.

13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the 160-170 ppm region. The three imidazole ring carbons will have characteristic shifts, and the methyl carbon of the ester will be observed upfield.

Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the N-H stretch (a broad peak around 3100-3300 cm⁻¹), the C=O stretch of the ester (a strong peak around 1700-1730 cm⁻¹), and C-Br stretches (typically in the 500-600 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br occur in an approximate 1:1 ratio). This will result in a set of peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Synthesis and Purification

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below, illustrating the key bond disconnections leading back to simpler starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Protocol: Bromination of Methyl 1H-imidazole-4-carboxylate

This protocol is based on general procedures for the bromination of imidazole rings.

Objective: To synthesize this compound via electrophilic bromination of Methyl 1H-imidazole-4-carboxylate.

Materials:

-

Methyl 1H-imidazole-4-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 1H-imidazole-4-carboxylate in acetonitrile.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (at least 2.2 equivalents) to the solution portion-wise. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Self-Validating System: The purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting material's imidazole ring proton signals (other than the N-H) and the appearance of a product with the expected molecular weight and isotopic pattern for two bromine atoms will validate the success of the reaction.

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in its ability to undergo selective cross-coupling reactions at the C2 and C5 positions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds in the molecule are susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle of various cross-coupling reactions.

Caption: Key cross-coupling reactions of the title compound.

Expertise & Experience Insights: The relative reactivity of the C2 and C5 positions towards cross-coupling can be influenced by steric and electronic factors. In some cases, selective mono-functionalization can be achieved by carefully controlling the reaction conditions, such as temperature, catalyst loading, and the stoichiometry of the coupling partner. For instance, a bulkier boronic acid in a Suzuki-Miyaura coupling might show some selectivity for the less sterically hindered position.

Representative Experimental Workflow: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using this compound.

Objective: To synthesize a mono- or di-arylated imidazole derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/water)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

Step-by-Step Methodology:

-

Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Trustworthiness through Self-Validation: The success of the coupling reaction is confirmed by the disappearance of the starting material and the appearance of a new product with the expected molecular weight in the mass spectrum. 1H NMR will show the incorporation of the aryl group protons.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The imidazole core is present in numerous approved drugs, and its derivatives have been investigated for a wide array of biological activities.[6]

Potential Therapeutic Areas:

-

Oncology: Imidazole-based compounds have been explored as kinase inhibitors, topoisomerase inhibitors, and anti-proliferative agents.

-

Infectious Diseases: The imidazole scaffold is the basis for many antifungal and antibacterial drugs.

-

Inflammatory Diseases: Certain imidazole derivatives have shown promise as anti-inflammatory agents.

The ability to readily functionalize the dibrominated core of this compound makes it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dibrominated imidazole core provides two reactive sites for the introduction of molecular diversity through well-established cross-coupling methodologies. While detailed experimental data for this specific compound is not widely published, its chemical properties and reactivity can be confidently inferred from the extensive literature on related imidazole derivatives. This guide provides a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important molecule in their quest for novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835613, methyl 2,4-dibromo-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773360, 2,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96125, 1H-Imidazole, 4-bromo-. Retrieved from [Link]

-

Oceanchem Group Limited. (n.d.). Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. Retrieved from [Link]

- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett.

- Journal of Pharma Insights and Research. (2025).

- Inamullah, et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules.

-

PubChemLite. (n.d.). 2,5-dibromo-1-methyl-1h-imidazole (C4H4Br2N2). Retrieved from [Link]

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

- Liu, Y., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules.

-

ProQuest. (n.d.). Some properties of 1-hydroxy-1H-imidazole-2-carboxylic acid esters. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives. Retrieved from [Link]

- ResearchGate. (2025).

- Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals.

- Kumar, R., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of the Indian Chemical Society.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- ResearchGate. (n.d.).

- Wang, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules.

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

- 1. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. appchemical.com [appchemical.com]

- 5. calpaclab.com [calpaclab.com]

- 6. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

A Technical Guide to Methyl 2,5-dibromo-1H-imidazole-4-carboxylate: A Versatile Scaffold for Drug Discovery

Abstract

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its densely functionalized imidazole core, featuring two strategically placed bromine atoms, an ester group, and a reactive secondary amine, offers multiple handles for synthetic diversification. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, synthesis, and reactivity. Furthermore, it explores its application as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors, by enabling rapid structure-activity relationship (SAR) studies through regioselective modifications. This document serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the field of drug development.

Introduction: The Strategic Value of the Imidazole Core

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[2] The compound this compound, in particular, represents a highly valuable, multifunctional starting material. The strategic placement of two bromine atoms at the C2 and C5 positions provides orthogonal chemical handles for modern cross-coupling reactions, allowing for the precise and selective introduction of diverse molecular fragments.[3][4] This capability is paramount in drug discovery programs, where the rapid generation of analog libraries is essential for optimizing potency, selectivity, and pharmacokinetic properties.[3] This guide will elucidate the foundational chemistry and practical applications of this key intermediate.

Physicochemical and Structural Properties

Correctly identifying and characterizing the starting material is the foundation of any successful synthetic campaign. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 883876-21-9 | [5][6] |

| Molecular Formula | C₅H₄Br₂N₂O₂ | [5][6] |

| Molecular Weight | 283.91 g/mol | [5][7] |

| IUPAC Name | This compound | [7] |

| SMILES | COC(=O)C1=C(Br)NC(Br)=N1 | [5] |

| Appearance | White to light yellow solid | - |

| Purity | Typically ≥95% | [6] |

Note: Physical properties such as melting point and solubility may vary between suppliers and batches. Always refer to the specific Certificate of Analysis.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common laboratory-scale approach involves the direct bromination of a suitable imidazole precursor.

Conceptual Synthesis Workflow

The synthesis typically begins with a commercially available imidazole-4-carboxylate derivative, which is then subjected to electrophilic bromination. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its ease of handling and high reactivity, allowing the reaction to proceed under relatively mild conditions.

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessment.

-

Reaction Setup: To a solution of methyl 1H-imidazole-4-carboxylate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C. Causality: Portion-wise addition at reduced temperature helps to control the exothermicity of the bromination reaction.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product. Self-Validation: The purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure all starting materials and byproducts have been removed.

Reactivity and Synthetic Utility

The power of this compound lies in the differential reactivity of its functional groups. The two bromine atoms, the ester, and the N-H moiety can be selectively manipulated to build molecular complexity.

Key Transformation Sites:

-

C2 and C5 Bromides: These are the primary sites for diversification. They readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions.[3][4] The electronic environment of the imidazole ring can influence the relative reactivity of the C2 and C5 positions, sometimes allowing for regioselective functionalization.

-

N1-H (Imidazole Nitrogen): The secondary amine is nucleophilic and can be readily alkylated, acylated, or used in reactions like the Michael addition. Protecting this nitrogen (e.g., with a BOC or Trityl group) is often a key strategic step to direct reactivity to other parts of the molecule.

-

C4-Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. Alternatively, it can be reduced to a primary alcohol.

Caption: Potential reactivity pathways for synthetic diversification.

Applications in Drug Discovery

This building block is frequently employed in the synthesis of kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole scaffold can act as a "hinge-binder," forming key hydrogen bonds with the kinase protein backbone. The vectors provided by the C2 and C5 positions allow medicinal chemists to project substituents into different pockets of the enzyme's active site, enabling the fine-tuning of potency and selectivity.

For example, a common strategy involves:

-

N-Alkylation: Introducing a group to interact with the solvent-exposed region.

-

Suzuki Coupling at C5: Adding an aryl or heteroaryl group to occupy the ATP adenine binding region.

-

Amide Coupling (post-hydrolysis): Forming an amide bond to target specific amino acid residues.

This systematic approach allows for a thorough exploration of the chemical space around the core scaffold, accelerating the journey from a starting hit to a clinical candidate.

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions must be taken.

-

Hazard Classifications: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its high degree of functionalization, coupled with the well-established reactivity of the imidazole core, provides a robust platform for the synthesis of complex and biologically active molecules. By understanding its properties, synthesis, and reactivity, research scientists can leverage this powerful building block to accelerate the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 46835613, methyl 2,4-dibromo-1H-imidazole-5-carboxylate. Retrieved from [Link][7]

-

Oceanchem Group Limited (n.d.). 2,5-Dibromo-4-methylimidazole for critical molecular building block. Retrieved from [Link][3]

-

Pandey, V., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-276. Retrieved from [Link][1]

-

Oceanchem Group Limited (n.d.). 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. Retrieved from [Link][4]

-

Wang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4987. Retrieved from [Link][2]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. appchemical.com [appchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Dihalogenated Imidazole

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise substitution pattern of the bromine atoms and the carboxylate group on the imidazole ring creates a unique electronic environment that is crucial to its reactivity and biological activity. Therefore, unambiguous structural confirmation through modern spectroscopic techniques is paramount for any research or development involving this molecule.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, we expect to observe signals corresponding to the N-H proton of the imidazole ring and the protons of the methyl ester group.

Expected ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-14 | Broad Singlet | 1H | N-H | The N-H proton of an imidazole ring is typically deshielded and appears as a broad singlet at a high chemical shift. This is due to hydrogen bonding and the acidic nature of this proton. The exact position can be highly dependent on the solvent and concentration. |

| ~3.8 | Singlet | 3H | -OCH₃ | The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for imidazole derivatives as it can help in observing the exchangeable N-H proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, we expect to see signals for the three imidazole ring carbons, the carbonyl carbon, and the methyl carbon of the ester.

Expected ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O | The carbonyl carbon of the ester group is highly deshielded and will appear at a low field. |

| ~130-140 | C2 | The C2 carbon, bonded to a bromine and two nitrogen atoms, is expected to be significantly deshielded. |

| ~120-130 | C5 | The C5 carbon, bonded to a bromine and a nitrogen atom, will also be deshielded. |

| ~110-120 | C4 | The C4 carbon, bonded to the carboxylate group, will have its chemical shift influenced by the electron-withdrawing nature of this substituent. |

| ~52 | -OCH₃ | The methyl carbon of the ester is in a shielded environment and will appear at a high field. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger spectral width (e.g., 0-200 ppm) is necessary.

-

A significantly higher number of scans will be needed to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For a compound containing two bromine atoms, the isotopic pattern is a key diagnostic feature.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance.[1] Therefore, a compound with two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion.[2] We expect to see three peaks:

-

M⁺: Corresponding to the molecule with two ⁷⁹Br atoms.

-

[M+2]⁺: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom. This peak will be approximately twice the intensity of the M⁺ peak.[2]

-

[M+4]⁺: Corresponding to the molecule with two ⁸¹Br atoms. This peak will be of similar intensity to the M⁺ peak.[2]

-

The calculated monoisotopic mass for C₅H₄⁷⁹Br₂N₂O₂ is approximately 281.86 Da.

-

-

Fragmentation Pattern: The fragmentation will likely involve the loss of bromine atoms and cleavage of the ester group. Key expected fragments include:

-

[M-Br]⁺: Loss of one bromine atom.

-

[M-2Br]⁺: Loss of both bromine atoms.

-

[M-OCH₃]⁺: Loss of the methoxy group.

-

[M-COOCH₃]⁺: Loss of the entire methyl carboxylate group.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Impact (EI) can also be used, which would likely lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 | N-H | Stretching |

| ~1720 | C=O | Stretching (ester) |

| ~1600 | C=N | Stretching (imidazole ring) |

| ~1450 & ~1380 | C-H | Bending (methyl group) |

| ~1250 | C-O | Stretching (ester) |

| Below 800 | C-Br | Stretching |

The N-H stretching band is expected to be broad due to hydrogen bonding. The C=O stretch of the ester will likely be a strong, sharp peak. The C=N and other ring vibrations will contribute to the fingerprint region of the spectrum.[3]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition: A typical spectrum is acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

The structural elucidation of this compound relies on a synergistic approach utilizing multiple spectroscopic techniques. This guide provides a detailed predictive framework for the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. By understanding the anticipated chemical shifts, coupling patterns, fragmentation pathways, and absorption frequencies, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound, ensuring the integrity and validity of their scientific work. The provided experimental protocols offer a starting point for the practical acquisition of high-quality spectroscopic data.

References

- Vertex AI Search. (2025). Mass Spectrometry (MS)

- ResearchGate. (n.d.).

-

PubChem. (n.d.). methyl 2,4-dibromo-1H-imidazole-5-carboxylate. Retrieved from [Link]

- Vertex AI Search. (2025).

- Vertex AI Search. (2025).

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

Sources

A Technical Guide to Methyl 2,5-dibromo-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its definitive IUPAC nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic applications in the development of novel therapeutic agents. By serving as a versatile scaffold for molecular elaboration through cross-coupling reactions, this compound is pivotal for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery pipelines. This guide is intended to be an authoritative resource for scientists leveraging halogenated imidazole derivatives in pharmaceutical research and development.

Introduction: The Strategic Importance of Imidazoles

The imidazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to engage in various biological interactions have made imidazole derivatives a fertile ground for drug discovery, leading to marketed drugs with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Within this class, halogenated imidazoles are of particular interest. The bromine atoms on compounds like this compound act as highly versatile synthetic handles.[5] They enable chemists to perform a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), providing an efficient means to introduce molecular diversity and rapidly build complex molecular libraries for screening and lead optimization.[1][5] This guide focuses specifically on the dibrominated imidazole ester, a valuable intermediate for creating novel pharmaceutical candidates.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The compound of focus is unambiguously identified by the following nomenclature and identifiers.

-

IUPAC Name: this compound[6]

-

Synonyms: 2,5-Dibromo-1H-imidazole-4-carboxylic acid methyl ester[6]

-

Molecular Weight: 283.91 g/mol [6]

Below is a diagram illustrating the chemical structure and the numbering of the imidazole ring according to IUPAC conventions.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂O₂ | [7] |

| Molecular Weight | 283.91 g/mol | [6] |

| MDL Number | MFCD17011788 | [7] |

| Physical Form | Solid |

Safety and Hazard Information: This compound is associated with the following GHS hazard statements, indicating that appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.

-

H302: Harmful if swallowed[6]

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is typically achieved through the direct bromination of a suitable imidazole precursor. The following protocol outlines a representative method starting from Methyl 4-imidazolecarboxylate.

Experimental Protocol: Bromination of Methyl 4-imidazolecarboxylate

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

Methyl 4-imidazolecarboxylate (starting material)[8]

-

N-Bromosuccinimide (NBS)

-

Methanol (MeOH) or similar polar solvent

-

Stir plate and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 4-imidazolecarboxylate (1.0 equivalent) in methanol. Place the flask in an ice bath and stir to cool the solution to 0°C.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) to the cooled solution in portions.

-

Expert Insight: The slow, portion-wise addition of NBS is crucial to control the reaction temperature. Electrophilic aromatic substitution is an exothermic process, and maintaining a low temperature minimizes the formation of potential side products.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can then be purified.

-

Purification: Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.

Workflow and Mechanistic Rationale

The synthesis relies on the principle of electrophilic aromatic substitution. The imidazole ring is electron-rich, making it susceptible to attack by electrophiles like the bromine cation (Br⁺) generated from NBS.

Caption: Workflow for the synthesis of the target compound.

The C2 and C5 positions of the imidazole ring are the most electron-rich and sterically accessible, making them the primary sites for bromination. The addition of two equivalents of NBS ensures the dibromination of the ring to form the desired product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the two bromine atoms, which serve as anchor points for building more complex molecules.

Key Applications:

-

Scaffold for Suzuki-Miyaura Coupling: The bromine atoms can be readily displaced by various aryl or heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the rapid synthesis of diverse compound libraries to probe the binding pockets of biological targets like kinases or proteases.[9]

-

Synthesis of Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors. This building block can be used to construct compounds targeting various kinases implicated in cancer and inflammatory diseases.[9]

-

Development of Novel Bioactive Molecules: The versatility of the dibrominated intermediate allows it to be a starting point for creating inhibitors of enzymes like xanthine oxidase or modulators of protein-protein interactions, such as EED and PRC2.[9]

The strategic placement of the ester group provides another point for modification, such as amidation, to further tune the molecule's properties for improved efficacy, solubility, or metabolic stability.

Conclusion

This compound is a high-value chemical intermediate for the pharmaceutical and life sciences industries. Its well-defined structure, coupled with the synthetic versatility afforded by its two bromine substituents, makes it an indispensable tool for medicinal chemists. This guide has provided the core technical information—from its formal IUPAC name to a practical synthesis protocol and its strategic role in drug discovery—to empower researchers in their efforts to develop the next generation of therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Appchem. This compound. Available from: [Link]

-

PubChem. 2,5-Dibromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

-

Scite. Convenient Synthesis of Methyl 1-Methyl-2,4-dibromo-5-imidazolecarboxylate. Available from: [Link]

-

Pharmaffiliates. The Importance of Imidazole Derivatives in Pharmaceutical Research. Available from: [Link]

-

Oceanchem Group. Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole. Available from: [Link]

-

Chemspace. The Role of Imidazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. Available from: [Link]

-

IJCSPUB. An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Available from: [Link]

-

PubChem. 1H-Imidazole-4,5-dicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ajrconline.org [ajrconline.org]

- 5. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. appchemical.com [appchemical.com]

- 8. Methyl 4-imidazolecarboxylate 98 17325-26-7 [sigmaaldrich.com]

- 9. thieme-connect.de [thieme-connect.de]

An In-Depth Technical Guide to the Physical and Chemical Properties of Dibromoimidazole Esters

Foreword: The Strategic Utility of Dibromoimidazole Esters in Modern Drug Discovery

For the discerning researcher in medicinal chemistry and drug development, the imidazole scaffold is a cornerstone of molecular design, prized for its versatile reactivity and presence in numerous therapeutic agents.[1][2] The introduction of bromine atoms and an ester functional group to this privileged structure, creating dibromoimidazole esters, unlocks a powerful class of intermediates. These molecules are not merely synthetic curiosities; they are strategic assets, offering precisely controlled handles for the construction of complex molecular architectures. The bromine atoms serve as versatile leaving groups for a host of cross-coupling reactions, enabling the introduction of diverse substituents, while the ester moiety provides a site for further modification or can influence the compound's pharmacokinetic profile.[3] This guide provides a comprehensive overview of the physical and chemical properties of a representative dibromoimidazole ester, ethyl 4,5-dibromo-1H-imidazole-2-carboxylate, offering field-proven insights into its synthesis, characterization, and reactivity.

Physicochemical Properties of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate

The physical properties of dibromoimidazole esters are fundamental to their handling, formulation, and behavior in biological systems. While extensive experimental data for this specific subclass of compounds is not broadly published, we can infer key characteristics based on the representative molecule, ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.

Table 1: Physicochemical Properties of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₆Br₂N₂O₂ | [4] |

| Molecular Weight | 297.93 g/mol | [4] |

| CAS Number | 74840-99-6 | [4] |

| Appearance | Likely a white to off-white solid | Inferred from related imidazole derivatives. |

| Melting Point | Expected to be in the range of 150-200 °C | Based on data for similar substituted imidazoles. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); limited solubility in water. | General solubility characteristics of imidazole esters. |

| pKa | Estimated to be in the range of 8-10 for the imidazole N-H proton. | The electron-withdrawing effects of the bromine and ester groups will decrease the basicity of the imidazole ring compared to unsubstituted imidazole. |

| LogP | Calculated XLogP3 of ~1.6 | A measure of lipophilicity, suggesting moderate membrane permeability.[5] |

Synthesis of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate: A Plausible Synthetic Workflow

The synthesis of dibromoimidazole esters can be approached through a multi-step sequence, typically involving the formation of the imidazole core followed by bromination and esterification, or vice versa. Below is a detailed, plausible protocol for the synthesis of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.

Diagram: Synthetic Pathway to Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate

Caption: A plausible two-step synthesis of the target compound.

Experimental Protocol: Synthesis of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate

Materials:

-

Ethyl imidazole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of ethyl imidazole-2-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.

Chemical Properties and Reactivity

The chemical reactivity of dibromoimidazole esters is dominated by the two bromine atoms, which are susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes them exceptionally valuable building blocks in medicinal chemistry for the construction of highly substituted imidazole derivatives.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the 4 and 5 positions of the imidazole ring are amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.

Diagram: Cross-Coupling Reactions of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate

Caption: Key cross-coupling reactions for functionalization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[1][7][8]

Materials:

-

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (1.0 eq)

-

Arylboronic acid (2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

-

Potassium carbonate (4.0 eq)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask, combine ethyl 4,5-dibromo-1H-imidazole-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general framework for the Sonogashira coupling of dibromoimidazole esters.[9][10]

Materials:

-

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (1.0 eq)

-

Terminal alkyne (2.5 eq)

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (anhydrous and degassed)

-

Tetrahydrofuran (THF, anhydrous and degassed)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add ethyl 4,5-dibromo-1H-imidazole-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.

-

Solvent and Base Addition: Add anhydrous THF and triethylamine.

-

Substrate Addition: Add the terminal alkyne dropwise.

-

Reaction Execution: Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.

-

Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Spectroscopic Characterization

The structural elucidation of dibromoimidazole esters relies on a combination of spectroscopic techniques. Below are the expected characteristic signals for ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.

Table 2: Predicted Spectroscopic Data for Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate

| Technique | Expected Signals | Rationale |

| ¹H NMR | δ 12.0-13.0 (br s, 1H, N-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) | The N-H proton is expected to be downfield and broad due to hydrogen bonding and exchange. The ethyl ester protons will show a characteristic quartet and triplet.[3][11] |

| ¹³C NMR | δ 158-162 (C=O), 135-140 (C2), 115-125 (C4/C5), 60-65 (-OCH₂CH₃), 13-15 (-OCH₂CH₃) | The carbonyl carbon of the ester will be the most downfield. The carbons attached to bromine (C4 and C5) will appear in the aromatic region.[11][12] |

| FT-IR (cm⁻¹) | 3100-3300 (N-H stretch), 2900-3000 (C-H stretch), 1700-1730 (C=O stretch), 1500-1600 (C=N, C=C stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule.[13][14][15] |

| Mass Spec (EI) | M⁺ peak at m/z 296, 298, 300 in a 1:2:1 ratio. Fragmentation may involve loss of the ethoxy group (-45) or bromine atoms. | The isotopic pattern of two bromine atoms is highly characteristic.[16] |

Applications in Drug Development

Dibromoimidazole esters are valuable precursors for the synthesis of a wide range of biologically active molecules. The ability to perform selective and sequential cross-coupling reactions at the 4- and 5-positions allows for the creation of diverse chemical libraries for high-throughput screening. The imidazole core itself is a key pharmacophore in many drugs, and the substituents introduced via the bromine handles can be tailored to optimize binding to specific biological targets, improve pharmacokinetic properties, and reduce off-target effects.[1][2]

Conclusion

Dibromoimidazole esters, exemplified by ethyl 4,5-dibromo-1H-imidazole-2-carboxylate, represent a class of highly versatile and valuable intermediates for researchers in drug discovery and organic synthesis. Their well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the modifiable ester functionality, provides a robust platform for the construction of complex, highly substituted imidazole-containing molecules. A thorough understanding of their physical and chemical properties, as outlined in this guide, is essential for their effective utilization in the development of novel therapeutics.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (n.d.). Retrieved from [Link]

-

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate - PubChem. (n.d.). Retrieved from [Link]

-

Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem. (n.d.). Retrieved from [Link]

-

ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. (n.d.). Retrieved from [Link]

-

Ethyl 4, 5-dibromo-1H-imidazole-2-carboxylate, min 98%, 250 mg - CP Lab Safety. (n.d.). Retrieved from [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.). Retrieved from [Link]

-

Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). Retrieved from [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. (n.d.). Retrieved from [Link]

-

The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3 - ResearchGate. (n.d.). Retrieved from [Link]

-

Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im. (n.d.). Retrieved from [Link]

-

Ethyl 2,4-dibromo-1h-imidazole-5-carboxylate - PubChemLite. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 4-bromo-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate. This highly functionalized imidazole derivative is a versatile building block in medicinal chemistry and materials science. The interplay of the two bromine atoms and the methyl carboxylate group on the imidazole ring creates a unique electronic landscape that dictates its reactivity. This document explores the molecule's susceptibility to electrophilic and nucleophilic attack, the reactivity of its nitrogen atoms, and the utility of its bromine substituents in modern cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to guide researchers in leveraging the synthetic potential of this important intermediate.

Introduction: The Imidazole Core and the Influence of Substituents

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its aromaticity, coupled with the presence of two nitrogen atoms, imparts a rich and tunable reactivity. The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pyrrole-type nitrogen (N-1) is weakly acidic, while the pyridine-type nitrogen (N-3) is basic.[2]

In the case of this compound, the inherent reactivity of the imidazole core is significantly modulated by its substituents. The two bromine atoms and the methyl carboxylate group are all electron-withdrawing. This has several key consequences:

-

Reduced Basicity: The electron-withdrawing groups decrease the electron density on the pyridine-type nitrogen (N-3), making it less basic compared to unsubstituted imidazole.

-

Increased Acidity: The electron-withdrawing effect also increases the acidity of the N-H proton, making it more readily deprotonated by a base.

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the imidazole ring makes it less susceptible to attack by electrophiles.[1]

-

Activation towards Nucleophilic Aromatic Substitution: While generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can make the ring more susceptible to nucleophilic substitution, particularly at positions activated by these groups.[2][3]

The strategic placement of these functional groups provides multiple handles for selective chemical transformations, making this molecule a valuable synthon for the construction of complex molecular architectures.

Reactivity at the Imidazole Nitrogens: N-Alkylation and N-Arylation

The N-H proton of the imidazole ring is the most acidic site in the molecule and can be readily deprotonated with a suitable base. The resulting imidazolate anion is a potent nucleophile and can participate in a variety of reactions, most notably N-alkylation and N-arylation.

2.1. N-Alkylation

The introduction of an alkyl group at the N-1 position is a common strategy to protect the imidazole nitrogen, improve solubility, and modulate the biological activity of the final compound.

Conceptual Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of the imidazole ring.

Experimental Protocol: N-Methylation

| Step | Procedure | Rationale |

| 1 | To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or ACN) is added a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq). | The base deprotonates the acidic N-H of the imidazole ring to form the nucleophilic imidazolate anion. Aprotic solvents are used to prevent protonation of the anion. |

| 2 | The mixture is stirred at room temperature for 30 minutes. | This allows for complete formation of the imidazolate anion. |

| 3 | Methyl iodide (CH3I, 1.2 eq) is added dropwise to the reaction mixture. | Methyl iodide is the electrophile that will be attacked by the imidazolate anion in an SN2 reaction. |

| 4 | The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). | The reaction progress is monitored to determine the optimal reaction time. |

| 5 | Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). | Quenching with water destroys any excess NaH and the product is extracted into the organic phase. |

| 6 | The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. | These are standard workup procedures to purify the product. |

| 7 | The crude product is purified by column chromatography on silica gel. | Chromatography is used to isolate the pure N-methylated product. |

Reactivity of the Bromine Substituents: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C-2 and C-5 positions are the most versatile handles for synthetic transformations. They readily participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[4]

3.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] This reaction is widely used to synthesize biaryls and other conjugated systems.[6]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling [6][7]

| Step | Procedure | Rationale |

| 1 | To a reaction vessel is added this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq). | The reactants, catalyst, and base are combined. The choice of catalyst and base is crucial for reaction efficiency and can prevent side reactions like debromination.[8][9] |

| 2 | The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. | This is to ensure an oxygen-free environment as the Pd(0) catalyst is sensitive to oxidation. |

| 3 | A degassed solvent system (e.g., toluene/water or dioxane/water) is added. | Degassed solvents are used to maintain the inert atmosphere. The presence of water is often beneficial for the transmetalation step. |

| 4 | The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). | Heat is typically required to drive the reaction to completion. |

| 5 | After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. | Standard aqueous workup to separate the product. |

| 6 | The combined organic layers are washed with brine, dried, and concentrated. | Purification of the organic phase. |

| 7 | The crude product is purified by column chromatography. | Isolation of the desired coupled product. |

3.2. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] It is catalyzed by a palladium complex and a copper(I) co-catalyst.[11]

Experimental Protocol: Sonogashira Coupling [11][12]

| Step | Procedure | Rationale |

| 1 | To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh3)2Cl2, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine or diisopropylamine). | The reactants, catalysts, and base are combined. The base serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. |

| 2 | The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating until completion. | The reaction is often run at room temperature, but may require heating for less reactive substrates. |

| 3 | The reaction is monitored by TLC or LC-MS. | To determine the endpoint of the reaction. |

| 4 | Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalysts. | Filtration removes the solid catalysts. |

| 5 | The filtrate is concentrated and the residue is purified by column chromatography. | Isolation of the alkynylated imidazole product. |